molecular formula C22H19FN4O2 B2662260 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-methylbenzyl)acetamide CAS No. 1260946-12-0

2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-methylbenzyl)acetamide

Cat. No.: B2662260
CAS No.: 1260946-12-0
M. Wt: 390.418
InChI Key: YMTAFHUZYDRQGP-UHFFFAOYSA-N
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Description

2-{2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-methylbenzyl)acetamide is a synthetic small molecule featuring a pyrrole-oxadiazole core linked to a 4-fluorophenyl group and an acetamide tail substituted with a 4-methylbenzyl moiety. The 1,2,4-oxadiazole ring is a bioisostere for ester or amide groups, often enhancing metabolic stability and binding affinity in drug design . The 4-fluorophenyl group may contribute to hydrophobic interactions and halogen bonding with biological targets, while the 4-methylbenzyl substituent could influence lipophilicity and membrane permeability.

Properties

IUPAC Name

2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O2/c1-15-4-6-16(7-5-15)13-24-20(28)14-27-12-2-3-19(27)22-25-21(26-29-22)17-8-10-18(23)11-9-17/h2-12H,13-14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMTAFHUZYDRQGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-methylbenzyl)acetamide typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the pyrrole ring: Pyrrole rings are often synthesized via the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Coupling reactions: The 4-fluorophenyl group and the pyrrole ring can be coupled using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Final assembly: The final step involves the coupling of the synthesized intermediate with 4-methylbenzylamine under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-diones.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Pyrrole-2,5-diones.

    Reduction: Amines derived from the oxadiazole ring.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds featuring oxadiazole and pyrrole rings exhibit significant antimicrobial properties. For instance, derivatives of oxadiazole have been synthesized and tested against various bacterial strains. The presence of the fluorophenyl group enhances the interaction with microbial targets, potentially increasing the compound's efficacy against resistant strains.

Case Study: Antimicrobial Screening

A study published in Molecules highlighted the synthesis of several oxadiazole derivatives, including those related to our compound of interest. These derivatives were screened for their antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. Results showed that specific modifications to the oxadiazole ring significantly improved antibacterial potency .

Anticancer Potential

The unique structural components of 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-methylbenzyl)acetamide also suggest potential applications in cancer therapy. Oxadiazole-containing compounds have been shown to inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation.

Synthesis and Structure-Based Drug Design

The synthesis of this compound can be achieved through multi-step reactions involving key intermediates derived from readily available starting materials. Structure-based drug design (SBDD) approaches have been employed to optimize the molecular structure for improved biological activity.

Synthetic Route

A general synthetic route could involve:

  • Formation of the Oxadiazole Ring : Utilizing appropriate hydrazine derivatives with carbonyl compounds.
  • Pyrrole Synthesis : Employing cyclization reactions involving suitable precursors.
  • Final Coupling Reaction : Linking the pyrrole derivative with the oxadiazole moiety followed by acetamide formation.

Mechanism of Action

The mechanism of action of 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-methylbenzyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share key structural motifs with 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-methylbenzyl)acetamide, enabling comparative analysis of their pharmacophoric elements and reported activities:

3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide

  • Structural Similarities : Contains a 4-fluorophenyl-oxadiazole group.
  • Key Differences : Replaces the pyrrole ring with a piperidine-carboxamide scaffold.
  • Activity : Demonstrated superior binding affinity to Mycobacterium tuberculosis targets compared to control drugs, with favorable ADMET profiles .
  • However, the acetamide substitution (4-methylbenzyl vs. 2-methylphenyl) in the target compound could alter pharmacokinetics.

N-Cyclopentyl-2-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide (Z9)

  • Structural Similarities : Shares the oxadiazole-acetamide framework.
  • Key Differences : Substitutes 4-fluorophenyl with 4-methoxyphenyl and attaches the acetamide to a cyclopentyl group.
  • Activity: No explicit data provided, but methoxy groups typically enhance solubility and π-stacking interactions .
  • Inference : The 4-methoxy group may reduce electronegativity compared to fluorine, affecting target selectivity.

N-(Benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide

  • Structural Similarities : Includes a 4-fluorophenyl-acetamide moiety.
  • Key Differences : Replaces pyrrole-oxadiazole with a benzothiazole core.
  • Activity : Patent-derived compound; benzothiazoles are associated with kinase inhibition and anticancer activity .
  • Inference : The benzothiazole ring’s aromaticity may confer distinct electronic properties, influencing binding kinetics.

2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide

  • Structural Similarities : Dual 4-fluorophenyl groups and acetamide linkage.
  • Key Differences : Imidazothiazole-pyridine core instead of pyrrole-oxadiazole.
  • Activity : Structural data reported, but biological activity unspecified .
  • Inference : The imidazothiazole’s sulfur atom may enhance hydrogen bonding or metal coordination.

Comparative Data Table

Compound Name Core Structure Key Substituents Reported Activity ADMET Profile
This compound Pyrrole-oxadiazole 4-Fluorophenyl, 4-methylbenzyl Not specified Not available
3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide Piperidine-oxadiazole 4-Fluorophenyl, 2-methylphenyl Anti-tubercular Favorable (drug-likeness)
N-Cyclopentyl-2-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide (Z9) Phenoxy-oxadiazole 4-Methoxyphenyl, cyclopentyl Not specified Not available
N-(Benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide Benzothiazole 4-Fluorophenyl Patent-derived (unspecified) Not available
2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-imidazothiazol-5-yl]pyridin-2-yl}acetamide Imidazothiazole-pyridine Dual 4-fluorophenyl Structural data only Not available

Key Findings and Implications

  • Anti-Tubercular Activity : The piperidine-oxadiazole analog outperforms controls, suggesting that the target compound’s pyrrole core may warrant evaluation against M. tuberculosis.
  • Substituent Effects : Fluorine vs. methoxy substitutions () highlight trade-offs between electronegativity and solubility.
  • Heterocycle Impact : Benzothiazole () and imidazothiazole () cores demonstrate the versatility of fluorophenyl-acetamide motifs in diverse therapeutic contexts.

Biological Activity

The compound 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-methylbenzyl)acetamide is a novel organic molecule that integrates multiple pharmacophores, including a pyrrole ring, an oxadiazole moiety, and a fluorophenyl group. This structural diversity suggests potential biological activities, particularly in antimicrobial and anticonvulsant domains. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H22FN4O3C_{21}H_{22}FN_4O_3 with a molecular weight of approximately 392.4 g/mol. The structure consists of:

  • Pyrrole ring : Known for its role in various biological activities.
  • Oxadiazole ring : Associated with antimicrobial properties.
  • Fluorophenyl group : Enhances lipophilicity and potential receptor interactions.

Biological Activity Overview

The biological activities of the compound can be categorized into several key areas:

Antimicrobial Activity

Research has demonstrated that oxadiazole derivatives exhibit significant antimicrobial properties. For instance:

  • In vitro studies have shown that compounds similar to this compound possess activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus< 10 μg/mL
Escherichia coli< 20 μg/mL
Acinetobacter baumannii< 5 μg/mL

Anticonvulsant Activity

The compound's structural features suggest potential anticonvulsant properties. Similar derivatives have shown efficacy in models of maximal electroshock seizure (MES):

  • The efficacy of related compounds was reported with ED(50) values ranging from 13 to 21 mg/kg, indicating promising anticonvulsant activity .

Structure-Activity Relationship (SAR)

A study on related oxadiazole compounds highlighted that substituents on the aromatic rings significantly affect biological activity:

  • Electron-withdrawing groups enhanced antibacterial activity, while electron-donating groups diminished it .

Case Studies

Several case studies provide insight into the biological efficacy of similar compounds:

  • Antimicrobial Efficacy Study :
    • A study evaluated various oxadiazole derivatives against resistant bacterial strains. Compounds with a fluorophenyl substituent exhibited superior activity compared to their non-fluorinated counterparts .
  • Anticonvulsant Activity Assessment :
    • In a controlled animal study, derivatives of N-benzyl acetamides were tested for anticonvulsant properties using MES models. The results indicated that certain substitutions improved efficacy significantly .

The mechanism by which this compound exerts its biological effects likely involves:

  • Interaction with Enzymes/Receptors : The oxadiazole moiety can interact with specific enzymes or receptors through hydrogen bonding and hydrophobic interactions.
  • Modulation of Ion Channels : Similar compounds have been shown to affect ion channels involved in neuronal excitability, contributing to their anticonvulsant effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-methylbenzyl)acetamide, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of intermediates (e.g., 4-fluoroaniline derivatives) with isocyanides, followed by cyclization to form the 1,2,4-oxadiazole ring. A key intermediate, such as 4-fluoro-N-(4-methylbenzyl)acetamide, can be reacted with sodium azide under controlled conditions to form the oxadiazole moiety . Optimization strategies include:

  • Using anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis.
  • Temperature control (e.g., 60–80°C for cyclization steps).
  • Catalytic additives like triethylamine to enhance reaction efficiency.
  • Yield improvements (typically 60–75%) are achievable via stepwise purification (e.g., column chromatography).

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Employ a combination of analytical techniques:

  • HPLC/GC-MS : Quantify purity (>95% is standard for research-grade material) .
  • NMR Spectroscopy : Confirm proton environments (e.g., ¹H NMR for pyrrole and fluorophenyl protons, ¹³C NMR for carbonyl and oxadiazole carbons) .
  • FT-IR : Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹, C-F stretch at ~1220 cm⁻¹) .
  • Elemental Analysis : Validate molecular formula (e.g., C, H, N, F content) .

Advanced Research Questions

Q. What experimental strategies are effective in resolving contradictions in reported crystallographic data for similar oxadiazole-containing compounds?

  • Methodological Answer : Discrepancies in crystallographic parameters (e.g., bond lengths, angles) may arise from polymorphism or solvent inclusion. To address this:

  • Single-Crystal X-ray Diffraction (SCXRD) : Use high-resolution data (e.g., Bruker SMART APEXII diffractometer) with radiation λ = 0.71073 Å. Refinement with software like SHELXL can resolve ambiguities .
  • Comparative Analysis : Cross-reference with databases (e.g., Cambridge Structural Database) to identify outliers. For example, the monoclinic system (space group Cc) reported for analogous compounds shows unit cell parameters (a = 4.9179 Å, b = 23.592 Å, c = 18.4834 Å, β = 91.523°) that should align with experimental observations .

Q. How can researchers design assays to evaluate the biological activity of this compound while minimizing off-target effects?

  • Methodological Answer :

  • Target Selection : Prioritize kinases or enzymes with known oxadiazole-binding pockets (e.g., cyclooxygenase or phosphodiesterase isoforms) .
  • Dose-Response Curves : Use IC₅₀/EC₅₀ calculations across a logarithmic concentration range (e.g., 1 nM–100 µM).
  • Counter-Screening : Include unrelated targets (e.g., GPCRs) to assess selectivity.
  • Cellular Assays : Employ fluorescence-based readouts (e.g., FLIPR for calcium flux) to monitor real-time activity .

Q. What computational approaches are suitable for predicting the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model interactions with serum proteins (e.g., human serum albumin) to predict bioavailability.
  • ADMET Prediction Tools : Use SwissADME or ADMETlab to estimate logP (~3.2), aqueous solubility (<0.1 mg/mL), and CYP450 inhibition profiles .
  • Docking Studies : Align the compound with target active sites (e.g., using AutoDock Vina) to rationalize binding affinities .

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